3-chloro-N-isopropyl-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGCUGCFNRUCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations
- Target Compound : Features a benzamide core with 3-chloro , 4-methoxy , and N-isopropyl groups.
- Compound 21 (): Incorporates a thiazolidinone ring with a 4-chlorobenzylidene substituent, increasing molecular complexity compared to the target .
- N-(2-((4-Chlorobenzyl)amino)...benzamide (): A larger molecule with a 4-chlorobenzyl group and methoxyphenyl substituents, leading to higher molecular weight (464.98 g/mol vs. ~227.5 g/mol for the target) .
- 3-Chloro-N-(2-isopropylphenyl)benzamide () : Shares the N-isopropyl group but positions it on a phenyl ring rather than directly on the amide nitrogen, altering steric effects .
Physicochemical Properties
Melting Points and Solubility
- Compound 21 (): Melting point = 220–222°C; higher than the target (estimated <200°C) due to rigid thiazolidinone structure .
- Compound: Melting point = 142.9–143.4°C; lower than thiazolidinone derivatives, suggesting reduced crystallinity .
- Compound 5c () : Hydroxy group may improve aqueous solubility compared to the target’s isopropyl group .
Polarity and HPLC Retention
- Compound : Polarity logP = 0.7 (70:30 EtOAc/petroleum ether), indicating moderate lipophilicity .
- Compound 21 () : Longer HPLC retention (11.6–12.6 min) suggests lower polarity than the target .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
- Target Compound : Expected peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H stretch).
- Compound 21 (): Additional peak at 1745 cm⁻¹ (thiazolidinone C=O) .
- Compound : Peaks at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C–O–C of methoxy) .
Nuclear Magnetic Resonance (NMR)
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-N-isopropyl-4-methoxybenzamide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and isopropylamine derivatives. For example, reflux conditions (110–120°C) with aprotic solvents like dichloromethane or tetrahydrofuran are critical for efficient amide bond formation. Catalysts such as DMAP (4-dimethylaminopyridine) can enhance reaction rates, while maintaining anhydrous conditions minimizes hydrolysis of the benzoyl chloride intermediate . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/isopropyl groups (δ 3.3–3.9 ppm for OCH3; δ 1.2–1.4 ppm for CH(CH3)2) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 282.1) and monitor purity (>98% by area-under-curve analysis) .
Q. What solvent systems are optimal for solubility and purification of this benzamide derivative in laboratory settings?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For recrystallization, a 2:1 ethanol/water mixture at 60°C achieves optimal crystal formation. For chromatographic purification, a hexane:ethyl acetate (3:1) gradient effectively separates byproducts .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to minimize byproduct formation during synthesis?
- Methodological Answer : Byproduct formation (e.g., dimerization or hydrolysis) can be mitigated by:
- Using a 1.2:1 molar ratio of benzoyl chloride to amine to ensure complete amine consumption .
- Employing slow addition of the amine to the benzoyl chloride under inert atmosphere (N2/Ar) to control exothermicity .
- Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to terminate reactions at >90% conversion .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects or conformational flexibility. Strategies include:
- Recalculating DFT-based NMR predictions using explicit solvent models (e.g., IEF-PCM for DMSO) .
- Conducting variable-temperature NMR to assess rotational barriers of the isopropyl group .
- Comparing experimental IR data with gas-phase computational spectra to identify hydrogen-bonding artifacts .
Q. What in vitro assays are most appropriate for preliminary evaluation of its biological activity, particularly regarding enzyme inhibition?
- Methodological Answer : For kinase or protease inhibition studies:
- Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC50 determination across a 0.1–100 µM concentration range .
- Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Cross-reference with structural analogs (e.g., 3-chloro-4-fluorothiobenzamide) to identify structure-activity relationships (SAR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
